molecular formula C24H27N3O2 B11149290 (4-benzylpiperidino)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone

(4-benzylpiperidino)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone

Cat. No.: B11149290
M. Wt: 389.5 g/mol
InChI Key: BHDRJARHPVUTGK-UHFFFAOYSA-N
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Description

The compound (4-benzylpiperidino)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone is a complex organic molecule that features a combination of piperidine, pyrazole, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzylpiperidino)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone typically involves multiple steps:

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, 4-methoxyacetophenone can react with hydrazine hydrate under reflux conditions to form 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction. Benzyl chloride can react with piperidine in the presence of a base like sodium hydroxide to form 4-benzylpiperidine.

    Coupling Reaction: The final step involves coupling the pyrazole and piperidine derivatives. This can be achieved through a condensation reaction using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group on the piperidine ring can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-benzylpiperidino)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound can be used in the study of enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a ligand in binding studies to understand its interaction with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-benzylpiperidino)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone involves its interaction with specific molecular targets such as enzymes or receptors. The piperidine and pyrazole moieties may facilitate binding to these targets, leading to modulation of their activity. For instance, it may inhibit or activate certain enzymes, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-benzylpiperidino)[3-(4-hydroxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone: Similar structure but with a hydroxyl group instead of a methoxy group.

    (4-benzylpiperidino)[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

The presence of the methoxy group in (4-benzylpiperidino)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C24H27N3O2

Molecular Weight

389.5 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[5-(4-methoxyphenyl)-2-methylpyrazol-3-yl]methanone

InChI

InChI=1S/C24H27N3O2/c1-26-23(17-22(25-26)20-8-10-21(29-2)11-9-20)24(28)27-14-12-19(13-15-27)16-18-6-4-3-5-7-18/h3-11,17,19H,12-16H2,1-2H3

InChI Key

BHDRJARHPVUTGK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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